Scd1/5-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scd1/5-IN-1 is a compound that inhibits the activity of stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5. Stearoyl-CoA desaturase 1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids, which are crucial for various cellular functions, including membrane fluidity, signaling, and gene expression . Stearoyl-CoA desaturase 5 is another isoform of the enzyme with similar functions . The inhibition of these enzymes has been studied for its potential therapeutic applications in cancer, metabolic disorders, and other diseases .
Preparation Methods
The synthesis of Scd1/5-IN-1 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Scd1/5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Scd1/5-IN-1 has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Scd1/5-IN-1 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5. These enzymes are involved in the conversion of saturated fatty acids to monounsaturated fatty acids, which are essential for various cellular functions . By inhibiting these enzymes, this compound disrupts fatty acid metabolism, leading to changes in membrane fluidity, signaling pathways, and gene expression . The molecular targets of this compound include the active sites of stearoyl-CoA desaturase enzymes, where it binds and prevents the enzymatic activity .
Comparison with Similar Compounds
Scd1/5-IN-1 is unique in its ability to inhibit both stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5, making it a valuable tool for studying the combined effects of these enzymes . Similar compounds include:
Stearoyl-CoA desaturase 1 inhibitors: Compounds that specifically inhibit stearoyl-CoA desaturase 1, such as sterculic acid.
Stearoyl-CoA desaturase 5 inhibitors: Compounds that specifically inhibit stearoyl-CoA desaturase 5, although fewer examples are available.
Dual inhibitors: Other compounds that inhibit both stearoyl-CoA desaturase 1 and stearoyl-CoA desaturase 5, but with different chemical structures and mechanisms of action.
This compound stands out due to its specific inhibition profile and the extensive research conducted on its applications and mechanisms .
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(1-methylpyrazol-4-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c1-16-7-8(6-13-16)14-12(17)9-5-11(19-15-9)10-3-2-4-18-10/h2-7H,1H3,(H,14,17) |
InChI Key |
FCICSKVGJNZDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.